prostaglandin A1

Catalog No.
S630048
CAS No.
14152-28-4
M.F
C20H32O4
M. Wt
336.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
prostaglandin A1

CAS Number

14152-28-4

Product Name

prostaglandin A1

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N

SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Synonyms

2-(3-Hydroxy-1-octenyl)-5-oxo-3-cyclopentene-1-heptanoic Acid; 15-Hydroxy-9-oxoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-ketoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-oxo-10,13E-prostadienoic Acid; PGA1; Prostaglandin A1; Prostaglandin E1-217

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O

Alzheimer’s Disease Research

Specific Scientific Field: Neurobiology

Application Summary: Prostaglandin A1 (PGA1) is potentially involved in regulating the development and progression of Alzheimer’s disease (AD). It is characterized by the presence of a chemically reactive α,β-unsaturated carbonyl .

Methods of Application: Tau P301S transgenic (Tg) mice were used as in vivo AD models, and neuroblastoma (N) 2a cells were used as an in vitro neuronal model. The PGA1-binding proteins were identified by HPLC-MS-MS after intracerebroventricular injection (i.c.v) of PGA1 .

Results or Outcomes: Short-term administration of PGA1 in tau P301S Tg mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner. This effect was caused by the activation of PPP2R1A in tau P301S Tg mice .

Platelet Function Research

Specific Scientific Field: Pharmacology

Application Summary: PGA1 has many pharmacological actions, including inhibiting tumor growth, inflammation, and viral replication. It has been found to inhibit excitotoxin-induced apoptosis of striatal neurons in vivo and rotenone-induced apoptosis of cultured SH-SY5Y cells .

Methods of Application: The rate of aggregation of human platelets was measured using turbidimetry. The rate of adhesion of platelets to cultured endothelial cells was determined using [3H]-adenine labeled platelets .

Results or Outcomes: PGA1 significantly inhibited thrombin-, collagen- and ADP-induced aggregation and adhesion of platelets. The morphological changes of platelets induced by thrombin were blocked by PGA1 .

Cholesterol Metabolism and Lipid Transport

Specific Scientific Field: Neurology

Application Summary: PGA1 potentially regulates cholesterol metabolism and lipid transport .

Methods of Application: High-throughput sequencing was used to identify the potential regulatory role of PGA1 in cholesterol metabolism and lipid transport .

Results or Outcomes: Short-term administration of PGA1 decreased the levels of the monomeric and oligomeric β-amyloid protein (oAβ) in a cholesterol-dependent manner .

Anti-inflammatory and Anti-viral Activities

Application Summary: PGA1 has many pharmacological actions, including inhibiting inflammation and viral replication . It has been reported that PGA1 inhibits excitotoxin-induced apoptosis of striatal neurons in vivo and rotenone-induced apoptosis of cultured SH-SY5Y cells .

Methods of Application: The anti-inflammatory and anti-viral activities of PGA1 were determined by measuring the rate of apoptosis of striatal neurons in vivo and rotenone-induced apoptosis of cultured SH-SY5Y cells .

Results or Outcomes: PGA1 significantly inhibited excitotoxin-induced apoptosis of striatal neurons in vivo and rotenone-induced apoptosis of cultured SH-SY5Y cells .

Tau Protein Regulation in Alzheimer’s Disease

Application Summary: PGA1 is potentially involved in regulating the development and progression of Alzheimer’s disease (AD) by decreasing the phosphorylation of Tau protein .

Methods of Application: Tau P301S transgenic (Tg) mice were used as in vivo AD models, and neuroblastoma (N) 2a cells were used as an in vitro neuronal model. The effect of inhibiting tau hyperphosphorylation was tested in the Morris maze to determine the inhibitory effects of PGA1 on cognitive decline in tau P301S Tg mice .

Tumor Growth Inhibition

Specific Scientific Field: Oncology

Application Summary: PGA1 has been found to inhibit tumor growth .

Methods of Application: The inhibitory effect of PGA1 on tumor growth was determined by measuring the rate of tumor growth in in vivo models .

Results or Outcomes: PGA1 significantly inhibited tumor growth .

Prostaglandin A1 is a member of the prostaglandin family, which are biologically active lipid compounds derived from membrane phospholipids. Characterized by a cyclopentane ring and a long carbon chain, prostaglandin A1 is specifically noted for its role in various physiological processes, including vasodilation and modulation of renal function. The chemical formula for prostaglandin A1 is C20H32O4, and it is classified as a conjugate acid of prostaglandin A1(1-) .

PGA1 exerts its biological effects through various mechanisms depending on the target tissue. Here are some key points:

  • Platelet Function: PGA1 inhibits platelet aggregation and activation by lowering intracellular calcium concentration and suppressing thromboxane A2 (TXA2) synthesis, a potent platelet activator [].
  • Neuroprotection: Studies suggest PGA1 may have neuroprotective properties in Alzheimer's disease. It might achieve this by activating protein phosphatase 2A (PP2A), leading to decreased tau protein phosphorylation, a hallmark of the disease [].
  • Antiviral Activity: Research indicates PGA1 can exhibit antiviral activity against avian influenza A viruses by inducing a cellular stress response and inhibiting viral replication [].

Prostaglandin A1 undergoes a variety of chemical transformations, primarily involving oxidative reactions. These include hydroxylation processes that can modify its structure and biological activity. For example, the reaction can be represented as follows:

RH+O2+NADPH+H+ROH+H2O+NADP+RH+O_2+NADPH+H^+\rightarrow ROH+H_2O+NADP^+

This illustrates the involvement of prostaglandin A1 in metabolic pathways that utilize oxygen and nicotinamide adenine dinucleotide phosphate as cofactors .

Prostaglandin A1 exhibits several biological activities, notably:

  • Vasodilation: It causes relaxation of vascular smooth muscle, leading to decreased blood pressure.
  • Renal Function Modulation: Prostaglandin A1 enhances renal blood flow and promotes sodium excretion, making it significant in managing hypertension .
  • Influence on Cellular Processes: It plays roles in inflammation, immune response modulation, and various reproductive functions .

The synthesis of prostaglandin A1 typically involves enzymatic pathways from arachidonic acid. The primary steps include:

  • Release of Arachidonic Acid: This occurs through the action of phospholipase A2 on membrane phospholipids.
  • Cyclooxygenase Pathway: Arachidonic acid is converted into prostaglandins via cyclooxygenase enzymes (COX-1 and COX-2).
  • Specific Enzymatic Conversion: Prostaglandin A1 is synthesized from intermediates through specific enzymes such as prostaglandin A1 delta-isomerase .

Prostaglandin A1 has several clinical applications:

  • Hypertension Treatment: It is used to manage high blood pressure by promoting renal vasodilation and sodium excretion.
  • Research Tool: In laboratory settings, it serves as a reagent for studying eicosanoid signaling pathways and their effects on various biological systems .
  • Potential Therapeutics: Investigations into its role in cancer biology suggest potential applications in oncology .

Studies on prostaglandin A1 interactions reveal its complex role in various biological systems. It interacts with specific receptors on cell membranes, leading to diverse physiological responses. For example:

  • Prostaglandin receptors (such as EP receptors) mediate its effects on inflammation and pain.
  • Its vasodilatory effects are mediated through interactions with vascular smooth muscle cells, influencing calcium signaling pathways .

Prostaglandin A1 shares structural similarities with other prostaglandins but has unique properties that distinguish it from them. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Prostaglandin E1C20H34O5Known for its potent vasodilatory effects
Prostaglandin F2αC20H32O5Primarily involved in reproductive processes
Prostaglandin D2C20H34O5Plays a role in sleep regulation and allergic responses

Prostaglandin A1's unique structure contributes to its specific biological activities, particularly its renal effects and lower systemic impact compared to other prostaglandins like E1 or F2α, which have broader systemic effects .

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.23005950 g/mol

Monoisotopic Mass

336.23005950 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

VYR271N44P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

14152-28-4

Wikipedia

Prostaglandin a1

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-08-15

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